molecular formula C22H17NS B14810229 N-phenyl-4-(5-phenylthiophen-2-yl)aniline

N-phenyl-4-(5-phenylthiophen-2-yl)aniline

Cat. No.: B14810229
M. Wt: 327.4 g/mol
InChI Key: IWKPSHKZSJYUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-4-(5-phenylthiophen-2-yl)aniline is a triarylamine derivative featuring a central aniline group substituted with a phenyl ring and a 5-phenylthiophen-2-yl moiety. The thiophene ring enhances π-conjugation and electron-donating capabilities, which can improve charge-carrier mobility compared to purely phenyl-substituted analogs .

For example, structurally related Schiff base compounds, such as 3-chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, are prepared by refluxing aldehyde and aniline precursors in ethanol . Similar approaches may apply to this compound, albeit without the imine linkage.

Properties

Molecular Formula

C22H17NS

Molecular Weight

327.4 g/mol

IUPAC Name

N-phenyl-4-(5-phenylthiophen-2-yl)aniline

InChI

InChI=1S/C22H17NS/c1-3-7-17(8-4-1)21-15-16-22(24-21)18-11-13-20(14-12-18)23-19-9-5-2-6-10-19/h1-16,23H

InChI Key

IWKPSHKZSJYUPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(5-phenylthiophen-2-yl)aniline typically involves Suzuki-Miyaura coupling reactions. This method is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions generally include:

    Catalyst: Palladium-based catalysts such as Pd(PPh3)4.

    Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: 80-100°C.

    Time: 12-24 hours.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(5-phenylthiophen-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aniline derivatives.

    Substitution: Halogenated thiophenes and anilines.

Scientific Research Applications

N-phenyl-4-(5-phenylthiophen-2-yl)aniline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-phenyl-4-(5-phenylthiophen-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Key Observations:

Thiophene vs. Benzene : The thiophene moiety in this compound provides stronger electron-donating effects compared to purely phenyl-based analogs (e.g., 4-tert-butyl-N-(4-tert-butylphenyl)aniline), enhancing its suitability for optoelectronic applications .

Electron-Withdrawing Groups: Compounds like 3-chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline exhibit reduced conjugation due to nitro and chloro substituents, which may limit charge transport but improve thermal stability .

Steric Effects : Bulky substituents (e.g., tert-butyl groups) hinder molecular packing, as seen in 4-tert-butyl-N-(4-tert-butylphenyl)aniline, whereas the planar thiophene system in the main compound likely facilitates tighter crystal packing .

Crystallographic and Physical Properties

Crystal data for 3-chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline (monoclinic, P21/c, a = 16.3698 Å, b = 6.7787 Å, c = 15.9609 Å, β = 105.284°) suggest that nitro and chloro substituents influence intermolecular interactions (e.g., hydrogen bonding), which are absent in the main compound. This difference may lead to divergent solubility and melting points.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.